molecular formula C15H16ClN3O2 B7701140 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide

Cat. No.: B7701140
M. Wt: 305.76 g/mol
InChI Key: BIKIQUGJSQZPAB-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide: is a chemical compound belonging to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom within a five-membered ring structure. This compound is characterized by its chlorophenyl group and an amide functional group, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide typically involves the following steps:

  • Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of a hydrazide with a carboxylic acid or its derivatives under acidic or basic conditions.

  • Introduction of the chlorophenyl group: : The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

  • Amide bond formation: : The final step involves the formation of the amide bond between the oxadiazole ring and the prop-2-enylbutanamide moiety. This can be done using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be employed to modify the compound's structure.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include KMnO₄ (Potassium permanganate) and CrO₃ (Chromium trioxide).

  • Reduction: : Reducing agents like LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are often used.

  • Substitution: : Reagents like Br₂ (Bromine) for electrophilic substitution and NaOH (Sodium hydroxide) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide: has several scientific research applications:

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex chemical entities.

  • Biology: : The compound may exhibit biological activity, making it a candidate for drug discovery and development.

  • Medicine: : Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

  • Industry: : It can be utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide: can be compared with other oxadiazole derivatives, such as 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide and 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide . These compounds differ in their substituents, which can lead to variations in their biological activity and chemical properties.

List of Similar Compounds

  • 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide

  • 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide

  • 4-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-2-10-17-13(20)4-3-5-14-18-15(19-21-14)11-6-8-12(16)9-7-11/h2,6-9H,1,3-5,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKIQUGJSQZPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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